N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide
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Description
N-({N'-[(E)-(3-Methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N-(4-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H23N3O4S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide is 437.14092740 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photosensitizing Properties for Photodynamic Therapy
The compound has been explored for its potential in photodynamic therapy (PDT), a treatment modality for cancer. Specifically, a zinc phthalocyanine substituted with benzenesulfonamide derivatives, which share structural similarities with the specified compound, demonstrates good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are crucial for Type II photosensitization mechanisms in PDT, underscoring the compound's potential as a Type II photosensitizer for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Antitumor and Antimicrobial Activities
Further studies highlight the compound's relevance in developing antitumor and antimicrobial agents. New derivatives of benzenesulfonamides have shown interesting cytotoxic activities, indicating their potential in anti-tumor activity studies. Moreover, these derivatives exhibited strong inhibition against human cytosolic isoforms of carbonic anhydrase, an enzyme target for various therapeutic areas, including tumor growth inhibition (Gul et al., 2016).
Molecular Structure Analysis
The structural analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, which are structurally related to the compound , offers insights into their molecular conformation and hydrogen-bonding patterns. Such studies provide a foundation for understanding the interaction mechanisms of these compounds with biological targets, which is essential for designing targeted therapies (Purandara, Foro, & Thimme Gowda, 2018).
Carbonic Anhydrase Inhibition
The compound's scaffold has been utilized in synthesizing benzenesulfonamide derivatives with potent inhibitory effects on carbonic anhydrase (CA), an enzyme implicated in various physiological and pathological processes. These studies reveal the potential of such derivatives in treating conditions associated with dysregulated CA activity, highlighting the broader applicability of the compound's core structure in medicinal chemistry (Gul et al., 2016).
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-18-11-13-20(14-12-18)26(31(28,29)22-9-4-3-5-10-22)17-23(27)25-24-16-19-7-6-8-21(15-19)30-2/h3-16H,17H2,1-2H3,(H,25,27)/b24-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOUPEUESGBOTE-LFVJCYFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NN=CC2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N(CC(=O)N/N=C/C2=CC(=CC=C2)OC)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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